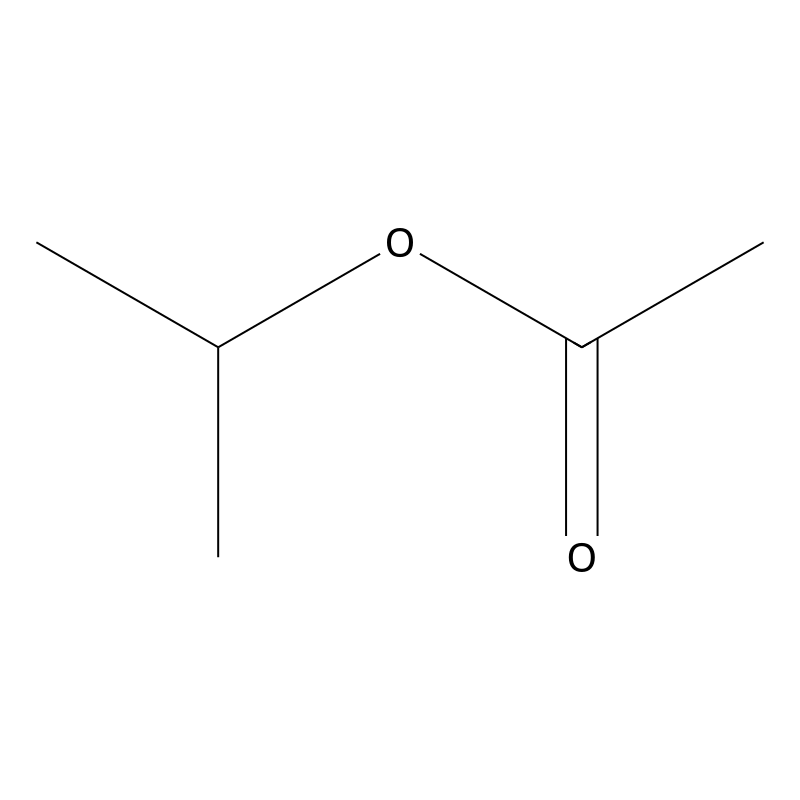

Isopropyl acetate

(CH3)2CHCOOCH3

C5H10O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)2CHCOOCH3

C5H10O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.30 M

30.9 mg/mL at 20 °C

SOL IN ACETONE, ETHANOL; MISCIBLE IN ETHYL ETHER

In water, 2.90X10+4 mg/l at 25 °C

Miscible with most of the common organic solvents: alcohols, ketones, esters, oils, hydrocarbons

Solubility in water, g/100ml at 20 °C: 31 (poor)

miscible with alcohol, ether and fixed oils; slightly soluble in water

3%

Synonyms

Canonical SMILES

Isopropyl acetate (CAS 108-21-4) is a highly versatile, urethane-grade ester solvent favored in industrial manufacturing for its fast-evaporating nature and intense solvency power. Positioned thermodynamically and kinetically between ethyl acetate and butyl acetate, it offers an intermediate volatility profile that efficiently dissolves a broad spectrum of synthetic resins, including nitrocellulose, polyurethanes, acrylics, and alkyds . For procurement professionals and formulators, isopropyl acetate provides a critical performance balance: it dries rapidly enough to sustain high-speed commercial printing and coating operations, yet possesses sufficient hydrophobicity and a controlled evaporation rate to prevent the moisture-induced surface defects commonly associated with more volatile baseline solvents .

Attempting to substitute isopropyl acetate with its closest structural analog, ethyl acetate, frequently compromises application-critical performance in high-humidity or moisture-sensitive environments. Ethyl acetate flashes off too rapidly, causing a sudden drop in surface temperature that leads to moisture condensation (blushing) and poor leveling in coatings and inks . Furthermore, ethyl acetate's higher water solubility makes it unsuitable for urethane-grade applications where trace moisture can prematurely react with isocyanate crosslinkers. Conversely, substituting with heavier esters like n-propyl acetate or n-butyl acetate drastically slows the drying process, creating bottlenecks in high-speed manufacturing lines and altering the required thermal curing profiles [1].

References

Evaporation Rate Optimization for Defect-Free Film Formation

Isopropyl acetate provides an intermediate relative evaporation rate of 3.0 (where n-butyl acetate = 1.0), positioning it precisely between the highly volatile ethyl acetate (4.1) and the slower-drying n-propyl acetate (2.3). This specific volatility profile allows for rapid drying in high-speed applications while remaining slow enough to prevent moisture condensation (blushing) and cratering during film formation [1].

| Evidence Dimension | Relative Evaporation Rate (n-Butyl Acetate = 1.0) |

| Target Compound Data | 3.0 |

| Comparator Or Baseline | Ethyl acetate (4.1) and n-Propyl acetate (2.3) |

| Quantified Difference | 26% slower evaporation than ethyl acetate; 30% faster than n-propyl acetate |

| Conditions | Standard evaporation rate assay at ambient temperature |

Enables formulators to achieve fast dry-to-touch times in commercial printing and coatings without the surface defects associated with overly rapid solvent flash-off.

Reduced Water Miscibility for Moisture-Sensitive Formulations

In applications requiring anhydrous conditions or moisture resistance, isopropyl acetate outperforms ethyl acetate due to its significantly lower water solubility. At 20 °C, isopropyl acetate dissolves only 2.9 wt% water, compared to approximately 8.0 wt% for ethyl acetate[1]. This enhanced hydrophobicity prevents water-induced degradation in urethane-grade formulations and improves phase separation in liquid-liquid extraction workflows.

| Evidence Dimension | Water Solubility at 20 °C |

| Target Compound Data | 2.9 wt% |

| Comparator Or Baseline | Ethyl acetate (~8.0 wt%) |

| Quantified Difference | 63% reduction in water solubility compared to ethyl acetate |

| Conditions | Aqueous-organic phase mixing at 20 °C |

Critical for preventing moisture contamination in 2K polyurethane systems and avoiding clouding or blushing in high-humidity coating environments.

Expanded Thermal Processing Window for Controlled Drying

Isopropyl acetate possesses a boiling point of 88.5–90.0 °C, which is significantly higher than that of ethyl acetate (77 °C) but lower than n-propyl acetate (101 °C) and n-butyl acetate (126 °C) . This intermediate boiling point provides a wider thermal processing window, allowing for better flow and leveling in baked or ambient-cured coatings before the solvent flashes off, avoiding the rapid skinning or bubbling often seen with ethyl acetate.

| Evidence Dimension | Boiling Point (°C) |

| Target Compound Data | 88.5 - 90.0 °C |

| Comparator Or Baseline | Ethyl acetate (77 °C) and n-Butyl acetate (126 °C) |

| Quantified Difference | ~12 °C higher than ethyl acetate; ~37 °C lower than n-butyl acetate |

| Conditions | Standard atmospheric pressure (760 mmHg) |

Optimizes the balance between rapid drying times and sufficient open time for leveling, directly improving the finish quality of industrial coatings.

High-Speed Flexographic and Rotogravure Inks

Isopropyl acetate acts as a primary active solvent in commercial printing inks. Its relative evaporation rate of 3.0 accommodates the rapid drying required by high-speed printing operations, while its broad solubility ensures stable resin dissolution and consistent color delivery without the blushing risks associated with ethyl acetate .

Urethane-Grade Polyurethane and Nitrocellulose Coatings

Due to its low water solubility (2.9 wt%) and urethane-grade purity, isopropyl acetate is the preferred solvent for moisture-sensitive 2K polyurethane systems and fast-drying nitrocellulose lacquers. It provides the necessary flow and leveling control without introducing trace moisture that could react with isocyanates or cause surface clouding .

Liquid-Liquid Extraction and Chemical Separation

The distinct phase equilibria, lower water miscibility, and intermediate boiling point of isopropyl acetate make it a highly efficient extraction solvent in pharmaceutical manufacturing and acetic acid recovery. It facilitates cleaner phase separations and more energy-efficient azeotropic distillation compared to highly water-soluble alternatives like ethyl acetate.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless, mobile liquid with a characteristic odour

Colorless liquid with a fruity odor.

Color/Form

Colorless liquid.

XLogP3

Boiling Point

88.6 °C

88.6 °C @ 760 MM HG

89 °C

194°F

Flash Point

2 °C (CLOSED CUP)

2 °C c.c.

36°F

Vapor Density

3.52 (Air= 1)

Relative vapor density (air = 1): 3.5

3.5

Density

0.8718 @ 20 °C/4 °C

Relative density (water = 1): 0.88

0.856-0.862 (20°)

0.874

0.87

LogP

1.02

Odor

... Fruity odor.

Quality: sweet, ester; hedonic tone: pleasant to unpleasant

Pleasant-odored

Melting Point

-73.4 °C

-73.4°C

-73 °C

-100.1°F

-92°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3198 companies. For more detailed information, please visit ECHA C&L website;

Of the 33 notification(s) provided by 3197 of 3198 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (99.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (97.75%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

60.37 mmHg

60.37 mm Hg @ 25 °C

Vapor pressure, kPa at 17 °C: 5.3

1 mmHg at -36.9°F, 100 mmHg at 96.3°F, 760 mmHg at 192.2°F

42 mmHg

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

Cosmetics -> Solvent

Methods of Manufacturing

Reacting isopropyl alcohol with acetic acid in the presence of catalysts.

General Manufacturing Information

Miscellaneous manufacturing

Petrochemical manufacturing

Printing ink manufacturing

Synthetic dye and pigment manufacturing

Wholesale and retail trade

Acetic acid, 1-methylethyl ester: ACTIVE

FEMA NUMBER 2926

Analytic Laboratory Methods

Gas chromatography of volatile flavors and solvents.

Gas chromatography-mass spectrometry used for the determination of volatile substances in apples and strawberries.

NIOSH Method 1454: Isopropyl Acetate by GC/FID; Determination of Isopropyl Acetate by Gas Chromatography with Flame Ionization; GC flame ionization detection, workplace air, detection limit of 1.0 mg/cu-m.